molecular formula C29H29BrN2O2 B4264805 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide

6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide

Cat. No.: B4264805
M. Wt: 517.5 g/mol
InChI Key: WRELZRHRXLXUJP-UHFFFAOYSA-N
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Description

6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an isopropylphenyl group, a methoxyphenyl group, and a quinolinecarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent functionalization with the isopropylphenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functionalization: The attachment of the isopropylphenyl and methoxyphenyl groups can be achieved through Friedel-Crafts alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Palladium catalysts, amines, thiols

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions involving the quinoline core and the functional groups attached to it. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
  • 6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide

Uniqueness

The uniqueness of 6-bromo-2-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-N-[1-(4-propan-2-ylphenyl)propyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN2O2/c1-5-26(20-8-6-19(7-9-20)18(2)3)32-29(33)25-17-28(21-10-13-23(34-4)14-11-21)31-27-15-12-22(30)16-24(25)27/h6-18,26H,5H2,1-4H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRELZRHRXLXUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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